

Dealing with the structural instability of the aziridine ring in early Madurastatin studies

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Compound of Interest				
Compound Name:	Madurastatin B2			
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Madurastatin Structural Analysis Technical Support Center

Welcome to the technical support center for Madurastatin research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Madurastatin chemistry, particularly concerning its N-terminal structure. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize Madurastatin with an N-terminal aziridine ring and am encountering significant stability issues. What could be the cause?

A1: The structural instability you are observing is likely due to the fact that Madurastatin does not actually contain an aziridine ring. Early studies on Madurastatins proposed a structure featuring a salicylate-capped N-terminal aziridine ring. However, subsequent, more detailed spectroscopic analysis and synthetic studies have led to a structural revision. The correct structure contains a 2-(2-hydroxyphenyl)-oxazoline moiety.[1][2][3][4] Therefore, attempts to synthesize or isolate a stable aziridine-containing Madurastatin will be unsuccessful.

Q2: What is the correct structure of Madurastatin C1?

Troubleshooting & Optimization





A2: The currently accepted structure of Madurastatin C1 is a pentapeptide siderophore that features an N-terminal 2-(2-hydroxyphenyl)-oxazoline ring.[1][2][4] This was confirmed through extensive NMR spectroscopy and comparison with synthetic analogues of both the aziridine and oxazoline structures.[2][5]

Q3: What was the key evidence that led to the structural revision of Madurastatin?

A3: The primary evidence for the structural revision came from Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Key discrepancies were noted between the expected chemical shifts for an aryloyl-substituted aziridine ring and the observed experimental data for natural Madurastatin C1. Specifically, the 13C NMR shifts for the α - and β -carbons of the N-terminal serine-derived residue were significantly different from what would be expected for an aziridine ring.[2] The synthesis of both the aziridine- and oxazoline-containing fragments and their subsequent NMR analysis confirmed that the natural product contains an oxazoline ring.[5]

Q4: Are other Madurastatin analogues also affected by this structural revision?

A4: Yes, based on the NMR analysis of Madurastatin C1 and comparisons with the reported data for other members of the Madurastatin family, it is proposed that similar structural revisions should be applied to Madurastatins A1, B1, and MBJ-0035.[2]

Q5: Where can I find the correct spectroscopic data for Madurastatin C1?

A5: The comprehensive 1H and 13C NMR data for the revised structure of Madurastatin C1, containing the 2-(2-hydroxyphenyl)-oxazoline moiety, can be found in the supplementary information of the research articles detailing the structural reassignment. A comparison of key NMR shifts is provided in the troubleshooting section below.

Troubleshooting Guide

Problem: My spectroscopic data (NMR) for isolated or synthesized Madurastatin does not match the data reported in early literature.

Cause: You are likely comparing your data to the incorrect, originally proposed structure containing an aziridine ring.

Solution:



- Re-evaluate your data against the revised oxazoline structure. The key diagnostic signals are in the 1H and 13C NMR spectra for the N-terminal residue.
- Consult the comparative data table below to understand the expected differences in chemical shifts between the two proposed structures.
- Synthesize a known standard. If possible, synthesize the 2-(2-hydroxyphenyl)-oxazoline-containing fragment as a reference standard to confirm your assignments.

Data Presentation: Comparative NMR Data

The following table summarizes the key 1H and 13C NMR chemical shift differences between the originally proposed aziridine-containing fragment and the correct oxazoline-containing fragment of Madurastatin C1.

Atom	Proposed Aziridine Structure (Calculated/Expecte d)	Revised Oxazoline Structure (Experimental)	Key Observation
α-carbon of Serine derivative	~25-45 ppm	~67-69 ppm	Significant downfield shift in the oxazoline structure.
β-carbon of Serine derivative	~25-45 ppm	~67-69 ppm	Significant downfield shift in the oxazoline structure.
Protons on the α and β carbons	Complex splitting patterns with small geminal coupling constants (Jgem ≈ 1.3 Hz)	Distinct splitting patterns with larger coupling constants (Jcis ≈ 10.5 Hz, Jtrans ≈ 7.6 Hz, Jgem ≈ 8.8 Hz)	Coupling constants are diagnostic for the five-membered oxazoline ring.[2]

Experimental Protocols

Synthesis of the N-terminal 2-(2-hydroxyphenyl)-oxazoline fragment of Madurastatin C1

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This protocol is a generalized representation based on synthetic strategies reported in the literature for confirming the revised structure of Madurastatin.

Objective: To synthesize the N-terminal 2-(2-hydroxyphenyl)-oxazoline fragment for spectroscopic comparison with the natural product.

Materials:

- · L-serine methyl ester
- 2-(Benzyloxy)benzoyl chloride
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

- Amide Formation:
 - Dissolve L-serine methyl ester in anhydrous DCM.
 - Add TEA to the solution.
 - Slowly add a solution of 2-(benzyloxy)benzoyl chloride in anhydrous DCM at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
 - Work up the reaction by washing with aqueous solutions and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting amide by silica gel chromatography.



Oxazoline Formation:

- Dissolve the purified amide in anhydrous DCM.
- Cool the solution to -78 °C.
- Slowly add DAST to the cooled solution.
- Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel chromatography to obtain the desired 2-(2hydroxyphenyl)-oxazoline fragment.

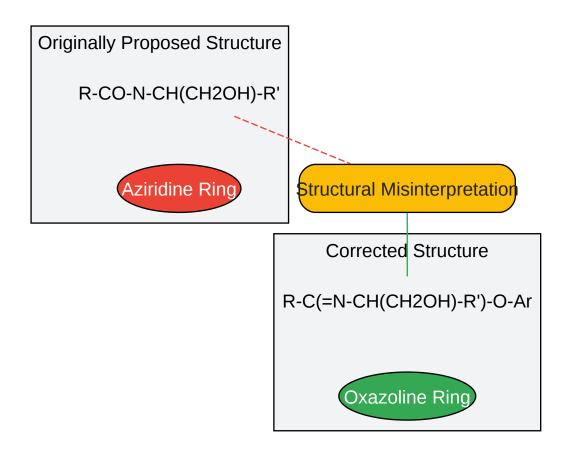
Characterization:

- Obtain 1H and 13C NMR spectra of the purified product.
- Compare the obtained spectra with the data reported for the N-terminal fragment of natural Madurastatin C1.

Mandatory Visualizations Signaling Pathways and Experimental Workflows







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